molecular formula C17H19N3OS B1678021 (3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane CAS No. 1026134-63-3

(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane

Cat. No.: B1678021
CAS No.: 1026134-63-3
M. Wt: 313.4 g/mol
InChI Key: QZDCYUCETTWCMO-LCBVDAKKSA-N
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Preparation Methods

The synthesis of Nelonicline involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves the following steps:

Industrial production methods for Nelonicline are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Nelonicline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nelonicline has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

Nelonicline exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) in the brain. This receptor is involved in cholinergic signaling, which is crucial for cognitive functions. By acting as an agonist, Nelonicline enhances cholinergic transmission, potentially improving cognitive deficits. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of downstream signaling cascades .

Comparison with Similar Compounds

Nelonicline is unique among α7-nAChR agonists due to its high selectivity and affinity for the receptor. Similar compounds include:

Compared to these compounds, Nelonicline has shown promising results in preclinical studies but has faced challenges in clinical trials, leading to its discontinuation for Alzheimer’s disease and schizophrenia .

Properties

IUPAC Name

2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCYUCETTWCMO-LCBVDAKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026134-63-3
Record name Nelonicline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026134633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELONICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8LOM674D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Reactant of Route 2
Reactant of Route 2
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Reactant of Route 3
Reactant of Route 3
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Reactant of Route 4
Reactant of Route 4
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Reactant of Route 5
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Reactant of Route 6
(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane

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